molecular formula C36H70O2 B097395 Stearyl oleate CAS No. 17673-49-3

Stearyl oleate

Cat. No.: B097395
CAS No.: 17673-49-3
M. Wt: 534.9 g/mol
InChI Key: WRPMUZXHQKAAIC-ZZEZOPTASA-N
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Description

Stearyl oleate is a wax ester obtained by the formal condensation of oleic acid with stearyl alcohol. It derives from an oleic acid and an octadecan-1-ol.

Scientific Research Applications

Enzymatic Activity and Fatty Acid Metabolism

  • Stearyl-CoA Desaturase in Bovine Mammary Microsomes : Stearyl-CoA desaturase from bovine mammary tissue is vital for the formation of oleate from stearyl-CoA, a key process in fatty acid metabolism (McDonald & Kinsella, 1973).
  • Desaturation of Fatty Acids by Animal Liver : Research highlights the enzymatic conversion of stearyl-CoA to oleate in animal liver, showing the broad application of this process in different animal systems (Holloway, 1975).

Biochemical Development

  • Development in Newly Hatched Chicks : The stearyl-CoA desaturase system in newly hatched chicks demonstrates significant developmental changes post-hatching, indicating its role in growth and development (Wilson, Wakil, & Joshi, 1976).

Applications in Food and Cosmetic Industry

  • Stearyl Alcohol and Stearic Acid in Edible Oil : The interaction between stearyl alcohol and stearic acid in edible oil highlights the potential of these compounds in food applications (Blach et al., 2016).
  • Toxicity in Oral Hygiene Products : Studies on the cytotoxic effects of various detergents, including stearyl etoxylate, are important for ensuring the safety of ingredients in oral hygiene products (Arenholt-Bindslev, Bleeg, & Richards, 1992).
  • Ethylcellulose and Stearyl Alcohol/Stearic Acid in Oleogel : Research into the combination of ethylcellulose with stearyl alcohol and stearic acid explores its utility in the cosmetic and food industries (Gravelle et al., 2017).

Biomedical Research

  • Drug Release Properties : The impact of stearic acid on the properties of stearyl alcohol oleogel and its implications for drug release and antimicrobial studies is significant for pharmaceutical applications (Yadav et al., 2017).

Material Science and Surface Chemistry

  • Adsorption Studies for Ceramic Processing : Understanding the adsorption of compounds like stearic acid and stearyl alcohol onto ceramic powders is critical for material science applications (McNulty et al., 1999).

Mechanism of Action

Target of Action

Stearyl oleate, also known as octadecyl oleate, primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs), such as oleate, from their saturated fatty acid (SFA) precursors . This process influences cellular membrane physiology and signaling, leading to broad effects on human physiology .

Mode of Action

This compound interacts with its target, SCD1, by serving as a substrate for the enzyme . The SCD1 peptides from proteolytic controlled degradation activate androgen receptor (AR) signaling to promote cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of monounsaturated fatty acids (MUFAs) . In this pathway, SCD1 catalyzes the conversion of saturated fatty acids (SFAs) like stearate to MUFAs like oleate . These MUFAs play multiple crucial roles in plants and are also important economic traits of oil crops .

Pharmacokinetics

It’s known that lipid components like this compound have high binding ability with the stratum corneum and are inert, making them suitable for parenteral and oral delivery formulations .

Result of Action

The result of this compound’s action is the production of MUFAs, which influence cellular membrane physiology and signaling . This leads to broad effects on human physiology, including effects on lipid metabolism and body weight control .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the surface properties and biodegradation rate of this compound can depend on the nature of the hydrophobic tail . The oleic acid-based surfactant containing a double bond in the hydrophobic oleyl tail demonstrated a greater capability to reduce the surface tension of an aqueous solution along with a greater ability to undergo biodegradation compared to the saturated hydrophobic stearyl tail containing a stearic acid-based surfactant .

Biochemical Analysis

Biochemical Properties

Stearyl oleate plays a crucial role in biochemical reactions. It is involved in the biosynthesis of unsaturated fatty acids (UFAs), specifically oleic acid . The interaction between this compound and SCD1 is vital for the production of oleic acid, which influences cellular membrane physiology and signaling .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . The conversion of membrane lipid components, including this compound, may play an important role in the temperature acclimation of plants .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and enzymes. This compound exerts its effects at the molecular level through binding interactions with SCD1, leading to changes in gene expression . The desaturation process begins with the energy-intensive abstraction of hydrogen from a methylene group using stearoyl-CoA as the substrate, which results in the insertion of double bonds within the fatty acyl chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that this compound has a low toxicity profile .

Metabolic Pathways

This compound is involved in the metabolic pathway of unsaturated fatty acid biosynthesis . This process involves the interaction of this compound with the enzyme SCD1, which plays a crucial role in the conversion of saturated fatty acids to monounsaturated fatty acids .

Transport and Distribution

It is known that fatty acid esters like this compound can be used in various industries, including as an emulsifier, lubricant, and plasticizer .

Subcellular Localization

It is known that the enzymes involved in the biosynthesis of unsaturated fatty acids, such as SCD1, are localized in the chloroplast . This suggests that this compound might also be found in similar locations within the cell.

Properties

IUPAC Name

octadecyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-35H2,1-2H3/b20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPMUZXHQKAAIC-ZZEZOPTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17673-49-3
Record name Stearyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17673-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearyl oleate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stearyl oleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152063
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Octadecenoic acid (9Z)-, octadecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.849
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Record name STEARYL OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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